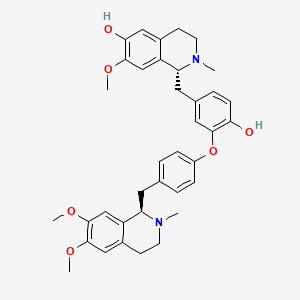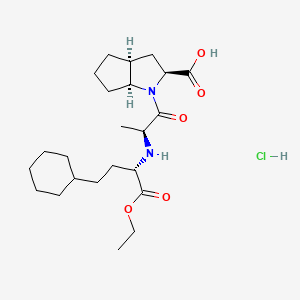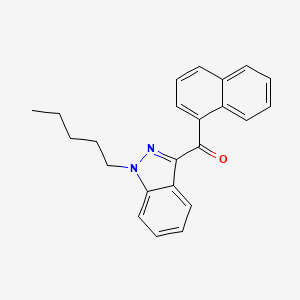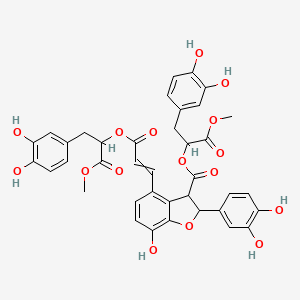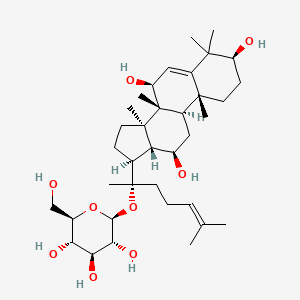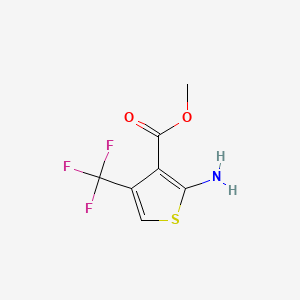
2-氨基-4-(三氟甲基)噻吩-3-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate” is a chemical compound with the molecular formula C7H6F3NO2S. It has a molecular weight of 225.19 . This compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for “Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate” is 1S/C7H6F3NO2S/c1-13-6(12)4-3(7(8,9)10)2-14-5(4)11/h2H,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate” are not detailed in the literature, thiophene derivatives are known to participate in a variety of reactions. For example, they can undergo condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .It is typically stored at a temperature of 2-8°C in a dark, dry place .
科学研究应用
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Unfortunately, the specific methods of application or experimental procedures were not detailed in the source.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . The source did not provide a detailed description of the methods of application or experimental procedures.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . The source did not provide a detailed description of the methods of application or experimental procedures.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . The source did not provide a detailed description of the methods of application or experimental procedures.
Anticancer Agents
2-Butylthiophene, a thiophene derivative, is used as a raw material in the synthesis of anticancer agents . The source did not provide a detailed description of the methods of application or experimental procedures.
Anti-Atherosclerotic Agents
2-Octylthiophene, another thiophene derivative, is used in the synthesis of anti-atherosclerotic agents . The source did not provide a detailed description of the methods of application or experimental procedures.
Nonsteroidal Anti-Inflammatory Drug
Suprofen, a 2-substituted thiophene derivative, is known as a nonsteroidal anti-inflammatory drug . The source did not provide a detailed description of the methods of application or experimental procedures.
Dental Anesthetic
Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe . The source did not provide a detailed description of the methods of application or experimental procedures.
Synthesis of Thienopyrimidinone Analogs
Methyl 3-aminothiophene-2-carboxylate is used in the synthesis of thienopyrimidinone analogs . The source did not provide a detailed description of the methods of application or experimental procedures.
Preparation of 3-Thiaisatoic Anhydride
Methyl 2-aminothiophene-3-carboxylate may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene . The source did not provide a detailed description of the methods of application or experimental procedures.
Synthesis of Thieno[2,3-d]pyrimidine Derivatives
Methyl 2-aminothiophene-3-carboxylate may be used to synthesize thieno[2,3-d]pyrimidine-2,4 (1H,3H)-dione and thieno[2,3-d]pyrimidin-4 (3H)one via reaction with formamide . The source did not provide a detailed description of the methods of application or experimental procedures.
Synthesis of 4-Nitro and 4-Aminothienyl Ureas
Methyl 3-aminothiophene-2-carboxylate is used in the synthesis of 4-nitro and 4-aminothienyl ureas . The source did not provide a detailed description of the methods of application or experimental procedures.
Total Synthesis of Quinazolinocarboline Alkaloids
Methyl 3-aminothiophene-2-carboxylate is used in the total synthesis of quinazolinocarboline alkaloids . The source did not provide a detailed description of the methods of application or experimental procedures.
Preparation of 3-Thiaisatoic Anhydride
Methyl 2-aminothiophene-3-carboxylate may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene . The source did not provide a detailed description of the methods of application or experimental procedures.
Synthesis of Thieno[2,3-d]pyrimidine-2,4 (1H,3H)-Dione
Methyl 2-aminothiophene-3-carboxylate may be used to synthesize thieno[2,3-d]pyrimidine-2,4 (1H,3H)-dione via reaction with formamide . The source did not provide a detailed description of the methods of application or experimental procedures.
Synthesis of Thieno[2,3-d]pyrimidin-4 (3H)one
Methyl 2-aminothiophene-3-carboxylate may be used to synthesize thieno[2,3-d]pyrimidin-4 (3H)one via reaction with formamide . The source did not provide a detailed description of the methods of application or experimental procedures.
安全和危害
This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315 and H319 . These statements indicate that the compound may cause skin irritation (H315) and serious eye irritation (H319). The precautionary statements associated with it include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .
属性
IUPAC Name |
methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c1-13-6(12)4-3(7(8,9)10)2-14-5(4)11/h2H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGAEDSTRCTZJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

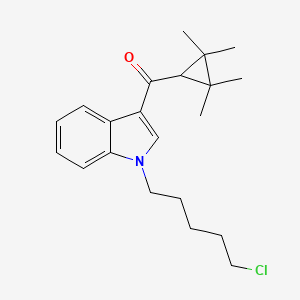
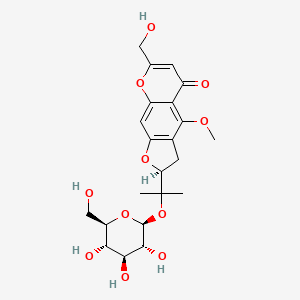
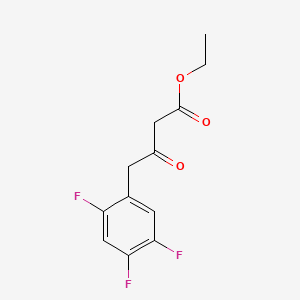
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B591338.png)
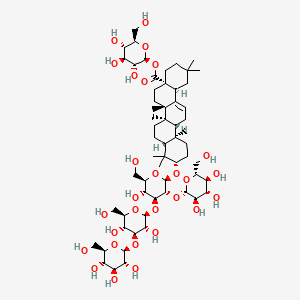
![Carbamic acid, [3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/no-structure.png)
